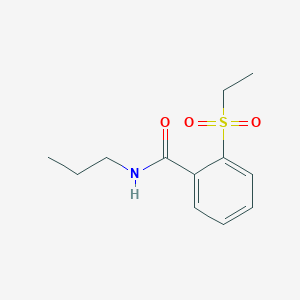
2-(ethylsulfonyl)-N-propylbenzamide
Overview
Description
2-(ethylsulfonyl)-N-propylbenzamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of an ethylsulfonyl group attached to a benzamide core, with a propyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-N-propylbenzamide typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core. This can be achieved by reacting benzoic acid with propylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form N-propylbenzamide.
Introduction of the Ethylsulfonyl Group: The next step involves the introduction of the ethylsulfonyl group. This can be done by reacting N-propylbenzamide with ethylsulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems for the addition of reagents and monitoring of reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfonyl)-N-propylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzamide core can be reduced to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the ethylsulfonyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the benzamide core.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamide derivatives.
Scientific Research Applications
2-(ethylsulfonyl)-N-propylbenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It has shown promise in preliminary studies for its antibacterial and anti-inflammatory properties.
Biological Research: It is used as a tool compound to study the effects of sulfonamides on various biological pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of other sulfonamide derivatives, which are important in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(ethylsulfonyl)-N-propylbenzamide involves its interaction with specific molecular targets. The ethylsulfonyl group is known to interact with enzymes and proteins, leading to the inhibition of their activity. This can result in various biological effects, such as antibacterial activity by inhibiting bacterial enzymes or anti-inflammatory effects by modulating inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfonyl)-N-propylbenzamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
2-(ethylsulfonyl)-N-butylbenzamide: Similar structure but with a butyl group instead of a propyl group.
2-(ethylsulfonyl)-N-ethylbenzamide: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
2-(ethylsulfonyl)-N-propylbenzamide is unique due to the specific combination of the ethylsulfonyl group and the propyl group attached to the benzamide core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-ethylsulfonyl-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-3-9-13-12(14)10-7-5-6-8-11(10)17(15,16)4-2/h5-8H,3-4,9H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODIGHRGWGHRNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1S(=O)(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



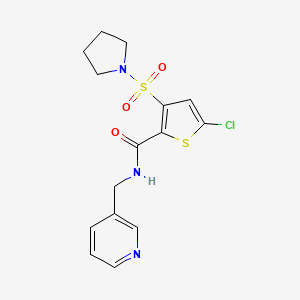
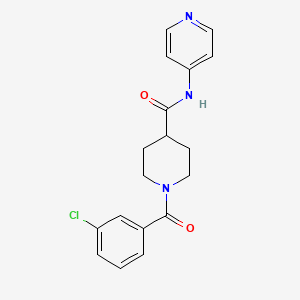

![2-chloro-N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]benzamide](/img/structure/B4451955.png)
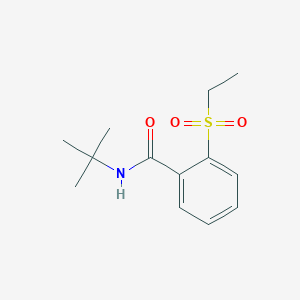
![1-[2-(ETHANESULFONYL)BENZOYL]-3-METHYLPIPERIDINE](/img/structure/B4451957.png)
![2-(ethylsulfonyl)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4451971.png)
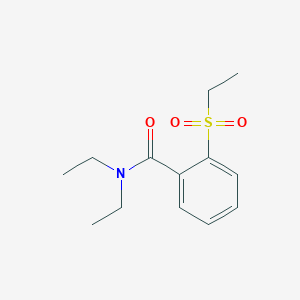
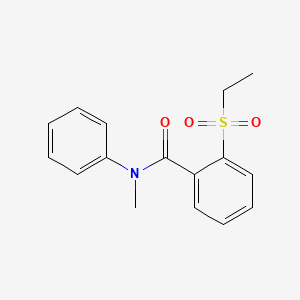
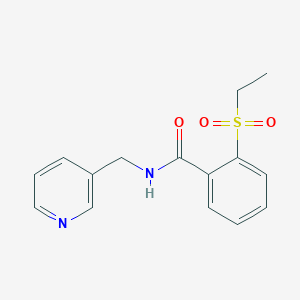
![1-[2-(ETHANESULFONYL)BENZOYL]-4-METHYLPIPERAZINE](/img/structure/B4452004.png)

![1-[2-(butylsulfonyl)benzoyl]pyrrolidine](/img/structure/B4452023.png)
